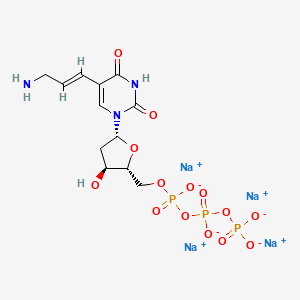
5-(3-Aminoallyl)-2'-deoxyuridine-5'-O-triphosphate (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Aminoallyl)-2’-deoxyuridine-5’-O-triphosphate (sodium salt): is a modified nucleotide analog used extensively in molecular biology. This compound is designed for enzymatic indirect non-radioactive labeling of DNA during various processes such as complementary DNA synthesis, polymerase chain reaction, nick-translation, random-primed labeling, or primer extension . The presence of the aminoallyl group allows for subsequent labeling with amine-reactive fluorescent dyes, biotin, or haptens, making it a versatile tool in nucleic acid research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Aminoallyl)-2’-deoxyuridine-5’-O-triphosphate involves the incorporation of an aminoallyl group into the deoxyuridine triphosphate molecule. The process typically includes the following steps:
Protection of Functional Groups: The hydroxyl groups of deoxyuridine are protected to prevent unwanted reactions.
Introduction of the Aminoallyl Group: The aminoallyl group is introduced through a series of chemical reactions, often involving the use of protective groups and specific reagents.
Triphosphorylation: The protected aminoallyl-deoxyuridine is then triphosphorylated to form the triphosphate derivative.
Deprotection: The final step involves the removal of protective groups to yield the desired compound.
Industrial Production Methods: Industrial production of 5-(3-Aminoallyl)-2’-deoxyuridine-5’-O-triphosphate follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesizers, high-purity reagents, and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The aminoallyl group can undergo substitution reactions with various amine-reactive dyes and haptens, forming labeled nucleotides.
Enzymatic Incorporation: The compound can be enzymatically incorporated into DNA by enzymes such as reverse transcriptases, Taq DNA polymerase, phi29 DNA polymerase, Klenow fragment, and DNA polymerase I.
Common Reagents and Conditions:
Reagents: Amine-reactive fluorescent dyes, biotin, haptens, protective groups, triphosphorylation reagents.
Major Products Formed:
Scientific Research Applications
Chemistry:
Nucleic Acid Labeling: Used for indirect non-radioactive labeling of DNA during complementary DNA synthesis, polymerase chain reaction, nick-translation, random-primed labeling, or primer extension.
Biology:
Fluorescent Probes: The labeled DNA can be used as fluorescent probes in various biological assays, including fluorescence in situ hybridization and flow cytometry.
Medicine:
Diagnostic Tools: The compound is used in the development of diagnostic tools for detecting specific DNA sequences in medical research and clinical diagnostics.
Industry:
Mechanism of Action
The mechanism of action of 5-(3-Aminoallyl)-2’-deoxyuridine-5’-O-triphosphate involves its incorporation into DNA by various DNA polymerases. The aminoallyl group provides a reactive site for subsequent labeling with amine-reactive dyes or haptens. This allows for the creation of labeled DNA, which can be used in various assays and diagnostic tools .
Comparison with Similar Compounds
Aminoallyl-uridine-5’-triphosphate: Similar in structure but used for RNA labeling.
Fluorescein-12-dUTP: A fluorescently labeled nucleotide used for direct labeling of DNA.
Biotin-16-dUTP: A biotin-labeled nucleotide used for non-radioactive labeling of DNA.
Uniqueness: 5-(3-Aminoallyl)-2’-deoxyuridine-5’-O-triphosphate is unique due to its versatility in labeling DNA with various amine-reactive dyes, biotin, or haptens. This flexibility makes it a valuable tool in molecular biology research .
Properties
Molecular Formula |
C12H16N3Na4O14P3 |
|---|---|
Molecular Weight |
611.15 g/mol |
IUPAC Name |
tetrasodium;[[[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C12H20N3O14P3.4Na/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h1-2,5,8-10,16H,3-4,6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21);;;;/q;4*+1/p-4/b2-1+;;;;/t8-,9+,10+;;;;/m0..../s1 |
InChI Key |
RYISGISBPJBEJG-YLUGEOHISA-J |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CN)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCN)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



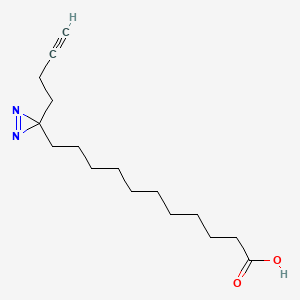

![Y-c[D-Pen-(3-I)Tyr-GSFC]KR-NH2](/img/structure/B10854048.png)
![4-[12-Hydroxy-12-(3-hydroxyprop-1-enyl)-11-methyl-21-oxo-5-hexacyclo[14.7.1.01,19.03,8.09,24.011,15]tetracosa-3(8),4,6,19-tetraenyl]benzonitrile](/img/structure/B10854053.png)
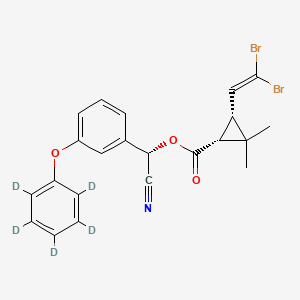

![2-[[1-[(E)-2-phenylethenyl]-4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol](/img/structure/B10854083.png)
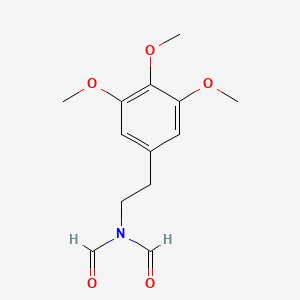
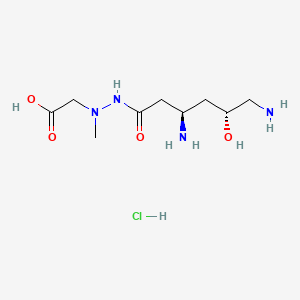
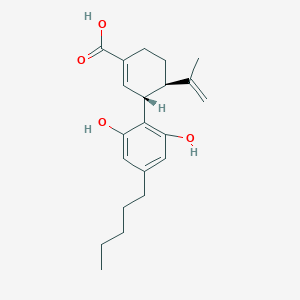
![4-[[4-[[3-(2-hydroxyethoxy)-4-nitrobenzoyl]amino]-3-(2-methylpropoxy)benzoyl]amino]-N-(4-methylcyclohexyl)-3-(2-methylpropoxy)benzamide](/img/structure/B10854107.png)


